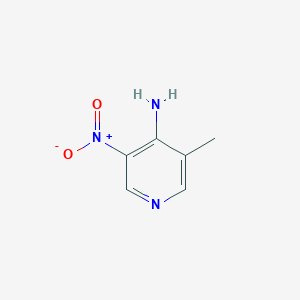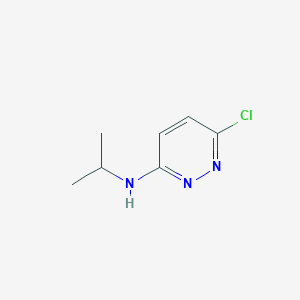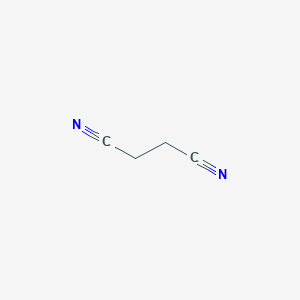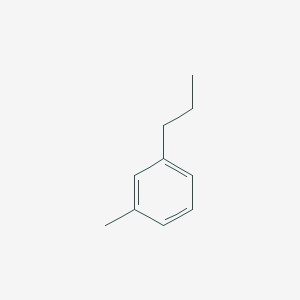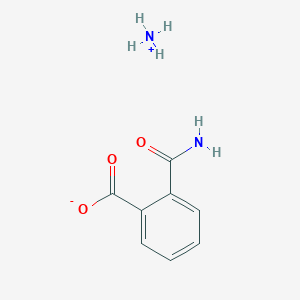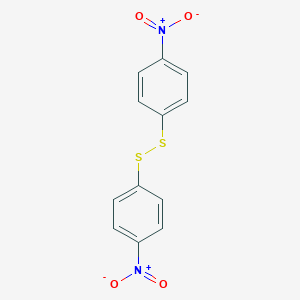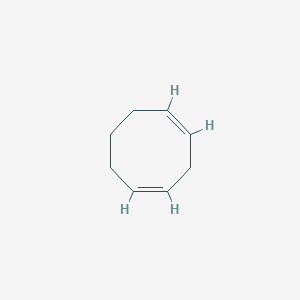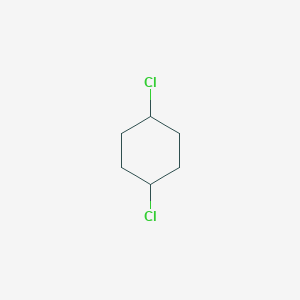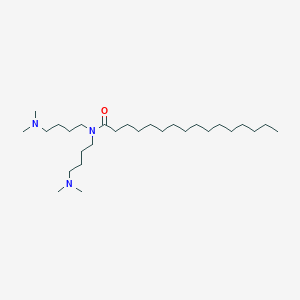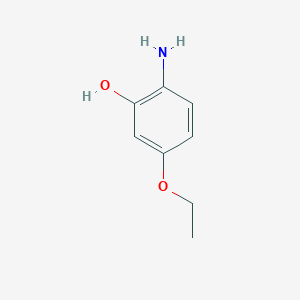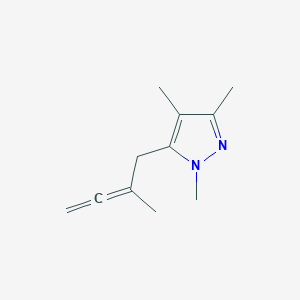
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as piperine, a natural compound found in black pepper, and has been used in traditional medicine for centuries. In recent years, scientific research has focused on the synthesis, mechanism of action, and potential applications of this compound.
Wirkmechanismus
The mechanism of action of pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). These enzymes and proteins are involved in inflammation and cancer development.
Biochemische Und Physiologische Effekte
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. It has also been found to have anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. Additionally, it has been found to have antimicrobial properties by inhibiting the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been found to have low toxicity, making it a safer alternative to other compounds. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl-. One direction is to further investigate its potential applications in the fields of medicine, agriculture, and food science. Another direction is to study its mechanism of action in more detail to better understand its effects on the body. Additionally, future research could focus on developing new synthesis methods for this compound to improve its efficiency and yield.
Synthesemethoden
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- can be synthesized through various methods, including the Hantzsch reaction, the Knorr reaction, and the Fischer indole synthesis. The Hantzsch reaction involves the reaction of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Knorr reaction involves the reaction of a 1,3-dicarbonyl compound and a hydrazine derivative. The Fischer indole synthesis involves the reaction of an aryl hydrazine and a ketone or aldehyde.
Wissenschaftliche Forschungsanwendungen
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- has been studied extensively in scientific research for its potential applications in various fields. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a pesticide and as a flavor enhancer.
Eigenschaften
CAS-Nummer |
17512-08-2 |
|---|---|
Produktname |
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- |
Molekularformel |
C11H16N2 |
Molekulargewicht |
176.26 g/mol |
InChI |
InChI=1S/C11H16N2/c1-6-8(2)7-11-9(3)10(4)12-13(11)5/h1,7H2,2-5H3 |
InChI-Schlüssel |
FXOTWDYPDWRMSA-UHFFFAOYSA-N |
SMILES |
CC1=C(N(N=C1C)C)CC(=C=C)C |
Kanonische SMILES |
CC1=C(N(N=C1C)C)CC(=C=C)C |
Synonyme |
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl-, |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



